molecular formula C20H28O3 B12761169 (5E,7E)-8-(4-Methoxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid CAS No. 121693-28-5

(5E,7E)-8-(4-Methoxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid

Cat. No.: B12761169
CAS No.: 121693-28-5
M. Wt: 316.4 g/mol
InChI Key: XWONXGHYIROBKV-OGFJCPFKSA-N
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Description

(5E,7E)-8-(4-Methoxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid is an organic compound characterized by its unique structure, which includes a methoxy group and multiple methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E,7E)-8-(4-Methoxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid typically involves multi-step organic reactions. One common approach is the use of a Heck reaction, where a palladium catalyst facilitates the coupling of an aryl halide with an alkene . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Heck reactions in continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E,7E)-8-(4-Methoxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Heck reactions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(5E,7E)-8-(4-Methoxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive agents in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (5E,7E)-8-(4-Methoxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (5E,7E)-8-(4-Methoxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid: shares similarities with other compounds that have methoxy and methyl groups attached to a phenyl ring.

    Other similar compounds: include derivatives with different substituents on the phenyl ring or variations in the alkene chain length.

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

121693-28-5

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(5E,7E)-8-(4-methoxy-2,3,6-trimethylphenyl)-2,6-dimethylocta-5,7-dienoic acid

InChI

InChI=1S/C20H28O3/c1-13(8-7-9-14(2)20(21)22)10-11-18-15(3)12-19(23-6)17(5)16(18)4/h8,10-12,14H,7,9H2,1-6H3,(H,21,22)/b11-10+,13-8+

InChI Key

XWONXGHYIROBKV-OGFJCPFKSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/CCC(C)C(=O)O)/C)C)C)OC

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CCCC(C)C(=O)O)C)C)C)OC

Origin of Product

United States

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